2,2-Dibenzyl-1-indanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H20O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,2-dibenzyl-3H-inden-1-one |
InChI |
InChI=1S/C23H20O/c24-22-21-14-8-7-13-20(21)17-23(22,15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI Key |
JZMBVKOYRYPAEE-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C1(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibenzyl 1 Indanone and Precursors
General Approaches to the 1-Indanone (B140024) Core Synthesis
The 1-indanone framework is a privileged structure in organic chemistry, found in numerous natural products and pharmaceuticals. rsc.orgnih.govresearchgate.net Consequently, a variety of reliable synthetic methods for its construction have been developed over the years. researchgate.net
One of the most traditional and widely used methods is the intramolecular Friedel-Crafts acylation . This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acid chloride derivatives. nih.govnih.gov The direct cyclization of 3-arylpropionic acids requires strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent and often harsh reaction conditions. nih.gov A more common approach involves converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then cyclizes under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org An efficient one-pot process starting from benzoic acids has also been described, where the in-situ generated acyl chloride reacts with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. nih.govbeilstein-journals.org
Modern advancements have introduced the use of non-conventional energy sources like microwaves and ultrasound to promote these cyclizations, often leading to shorter reaction times and improved yields under greener conditions. nih.gov
Transition-metal-catalyzed cyclizations offer alternative routes. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides an efficient pathway to the 1-indanone core. organic-chemistry.org Rhodium-catalyzed isomerization of racemic α-arylpropargyl alcohols has also been developed for the synthesis of optically active 1-indanones. researchgate.net Another innovative approach involves a photocatalytic radical cascade cyclization of diazo compounds, which can generate indanone derivatives under mild, green conditions. acs.org
Table 1: Selected Cyclization Reactions for 1-Indanone Synthesis
| Precursor Type | Reaction Type | Catalyst/Reagents | Key Features | Reference(s) |
| 3-Arylpropionic Acid | Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Direct cyclization, often requires high temperatures. | nih.gov |
| 3-Arylpropionyl Chloride | Friedel-Crafts Acylation | AlCl₃ | High-yielding, common laboratory method. | nih.govbeilstein-journals.org |
| Benzoic Acid | One-Pot Acylation/Alkylation | Thionyl Chloride, Ethylene, AlCl₃ | Scalable, one-pot process from simple starting materials. | nih.govbeilstein-journals.org |
| Unsaturated Aryl Iodide | Carbonylative Cyclization | Palladium Catalyst, CO | Good to excellent yields for various substrates. | organic-chemistry.org |
| α-Arylpropargyl Alcohol | Isomerization | Rhodium Catalyst | Produces optically active 1-indanones. | researchgate.net |
| Diazo Compound | Radical Cascade Cyclization | Ru(bpy)₃Cl₂ Photocatalyst | Mild, green conditions, uses diazo compounds as radical precursors. | acs.org |
For the synthesis of more complex indanones, including precursors for 2,2-dibenzyl-1-indanone, it is often advantageous to start with or create a functionalized 1-indanone. Functional groups can be introduced on the aromatic ring or other positions of the indanone skeleton.
For example, alkoxy- and benzyloxy-substituted 1-indanones can be synthesized by the alkylation of the corresponding hydroxy-1-indanones with alkyl or benzyl (B1604629) bromides. beilstein-journals.org The synthesis of 4-hydroxy-7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been reported, providing a highly functionalized building block from inexpensive starting materials. mdpi.com Such precursors, bearing multiple reactive sites, allow for chemoselective operations to build molecular diversity. mdpi.com
The Nazarov cyclization of dicationic chalcone (B49325) derivatives catalyzed by iridium(III) has been employed to produce functionalized 1-indanones with electron-withdrawing groups in good yields. beilstein-journals.org These methods provide access to a wide array of substituted 1-indanones that can serve as versatile intermediates in multi-step syntheses. beilstein-journals.orgmdpi.com
Cyclization Reactions for Indanone Scaffold Construction
Strategies for 2-Position Functionalization Towards Dibenzyl Substitution
Once the 1-indanone core is established, the next critical phase is the introduction of two benzyl groups at the C2 position. This is typically achieved through sequential alkylation.
The direct α-benzylation of 1-indanone is a straightforward approach to introduce the first benzyl group. A recently developed method utilizes the bicyclic amidine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This organocatalyst facilitates the formation of a highly reactive enolate from 1-indanone, which then reacts with benzyl bromide to afford the α-benzylated product in excellent yield under relatively mild conditions (50 °C). rsc.orgresearchgate.net
The key advantage of this method is the avoidance of pyrophoric or costly reagents that were required in previously reported methods. rsc.org The protocol is effective for a range of substituted 1-indanones and benzyl bromides. researchgate.net Following the successful mono-benzylation, the same procedure can be repeated to introduce the second benzyl group, yielding the desired this compound.
Phase-transfer catalysis offers another route for the enantioselective benzylation of α-functionalized indanones. For instance, the benzylation of α-trifluoromethoxy indanones has been achieved using Cinchona alkaloid-based chiral phase-transfer catalysts, affording products with a tetrasubstituted stereogenic carbon center. mdpi.com While this specific example focuses on a different substrate, the principle can be adapted for the benzylation of 1-indanone itself.
Table 2: Direct C2-Benzylation of 1-Indanone Derivatives
| Substrate | Benzylating Agent | Catalyst/Base | Product | Key Features | Reference(s) |
| 1-Indanone | Benzyl Bromide | DBU | 2-Benzyl-1-indanone | High yield, mild conditions, avoids harsh reagents. | rsc.orgresearchgate.net |
| 2-Benzyl-1-indanone | Benzyl Bromide | DBU | This compound | Sequential reaction to achieve dibenzylation. | researchgate.net |
| α-Trifluoromethoxy Indanone | Benzyl Bromide | Chiral Phase-Transfer Catalyst / KOH | α-Benzyl-α-trifluoromethoxy Indanone | Enantioselective method to create a quaternary stereocenter. | mdpi.com |
Indirect methods involving the initial acylation or alkylation with other groups at the C2 position can also pave the way for dibenzylation. A Heck-reduction-cyclization-alkylation (HRCA) methodology allows for the synthesis of 2-substituted 1-indanones. nih.gov In this sequence, a base-mediated cyclization of an aromatic ketoester forms a 1-indanone enolate, which is then trapped with an alkylating agent to furnish the 2-substituted product. nih.gov
Another strategy involves the intramolecular C-acylation of an enolate. While demonstrated for the synthesis of spirobiindanones, this reaction highlights a powerful method for creating a C-C bond at the C2 position. d-nb.info In this process, an enolate generated from a 1-indanone derivative attacks an ester intramolecularly, showcasing the reactivity of the C2 position towards acylation, which can be a stepping stone for further functionalization. d-nb.info
Direct Benzylation Approaches at the C2 Position
Synthesis of 2,2-Dibenzylidene-1-indanone Analogues as Intermediates
An important alternative pathway to this compound involves the synthesis and subsequent reduction of a 2-benzylidene-1-indanone (B110557) intermediate. Although the direct synthesis of a 2,2-dibenzylidene species is not commonly reported, the mono-benzylidene derivative is a crucial precursor.
The synthesis of 2-benzylidene-1-indanones is most frequently accomplished via a base-catalyzed Claisen-Schmidt or Aldol (B89426) condensation reaction. nih.gov This involves the reaction of a 1-indanone with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base such as sodium hydroxide (B78521) in ethanol. nih.govrsc.org This condensation is highly efficient and provides a direct route to a wide variety of 2-benzylidene-1-indanone derivatives. nih.govresearchgate.net
Once the 2-benzylidene-1-indanone is formed, the exocyclic double bond can be reduced to a single bond. A standard method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C). nih.govbeilstein-journals.org This reduction yields the corresponding 2-benzyl-1-indanone. This mono-benzylated product can then be subjected to a second benzylation step, as described in section 2.2.1, to afford the final this compound. This two-stage approach (condensation-reduction-alkylation) provides a robust and versatile alternative to direct double alkylation.
Table 3: Synthesis of 2-Benzylidene-1-indanone Intermediates via Condensation
| 1-Indanone Reactant | Benzaldehyde Reactant | Catalyst/Conditions | Product | Reference(s) |
| 6-Hydroxy-1-indanone (B1631100) (THP protected) | Various Benzaldehydes | NaOH, EtOH | THP protected 2-benzylidene-1-indanones | nih.gov |
| 6-Hydroxy-1-indanone | Hydroxy-benzaldehydes | HCl (gas) | 2-(Hydroxybenzylidene)-1-indanones | nih.gov |
| Substituted 1-Indanones | 4-Hydroxy-3-methoxybenzaldehyde | NaOH, EtOH | Various 2-benzylidene-1-indanones | nih.gov |
| o-Phthalaldehyde | Acetophenone | Basic Medium | (Z)-2-(hydroxy(phenyl)methylene)-2,3-dihydro-1H-inden-1-one | rsc.orgacs.org |
Claisen-Schmidt and Knoevenagel Condensation Reactions for Arylidene Indanones
The formation of 2-arylidene-1-indanones, which are α,β-unsaturated ketones, is commonly achieved through base- or acid-catalyzed condensation reactions between a 1-indanone derivative and an aromatic aldehyde.
The Claisen-Schmidt condensation , a type of aldol condensation, involves the reaction of an enolizable ketone (1-indanone) with an aldehyde that lacks α-hydrogens (like benzaldehyde). This reaction is typically performed under basic conditions, such as in the presence of sodium hydroxide in ethanol. nih.gov For instance, 6-hydroxy-1-indanone can be reacted with various benzaldehydes in the presence of ethanolic sodium hydroxide to yield the corresponding 2-benzylidene-1-indanone derivatives. nih.gov The reaction mechanism involves the deprotonation of the α-carbon of the indanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated arylidene indanone.
The Knoevenagel condensation is another fundamental method used for this transformation. It involves the reaction of an active methylene (B1212753) compound (in this case, the indanone) with an aldehyde or ketone. beilstein-journals.orgnih.gov This reaction is often catalyzed by a weak base, such as an amine or its salt (e.g., piperidine (B6355638) or ammonium (B1175870) chloride), or by Lewis acids. scirp.orgnih.gov The reaction can be highly efficient and has been adapted for green chemistry principles, for example, by performing the synthesis in water at ambient temperature without a catalyst or by using task-specific ionic liquids like 2-hydroxyethylammonium formate (B1220265) (2-HEAF). researchgate.netscite.aiacs.org These greener methods offer advantages such as simplicity, high yields, and easy work-up procedures. scite.aiacs.org
| Reaction Type | Indanone Substrate | Aldehyde | Catalyst/Reagent | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Claisen-Schmidt | 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-indanone | Various benzaldehydes | 20% (w/v) NaOH | Ethanol | Key step in a multi-step synthesis of various 2-benzylidene-1-indanone derivatives. | nih.gov |
| Knoevenagel | Indan-1,3-dione | Aromatic aldehydes | None | Water | High-yield, catalyst-free, environmentally friendly synthesis at ambient temperature. | researchgate.netscite.ai |
| Knoevenagel | Indan-1,3-dione | Benzaldehyde | 2-Hydroxyethylammonium formate (2-HEAF) | Neat (solvent-free) | Fast reaction (1 min) at room temperature with high yield (98%); eco-friendly protocol. | acs.org |
| Knoevenagel | Substituted 1-indanone | Various aromatic aldehydes | Trifluoroacetic acid | - | Used to obtain a series of 2-benzylidene-1-indanones from a precursor chalcone. | beilstein-journals.orgnih.gov |
Multi-Component Reactions for Di-substituted Arylidene Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net In the context of indanone chemistry, MCRs can be designed to produce di-substituted systems. For example, a three-component reaction of o-phthalaldehyde, an acetophenone, and a nucleophile can lead to 2-benzylidene-1-indanone derivatives. beilstein-journals.orgnih.gov
Furthermore, MCRs involving 2-arylidene-1,3-indanediones are frequently used to build fused heterocyclic systems. researchgate.net While not directly yielding this compound, these methodologies highlight the potential for creating highly substituted indanone cores in a single step. For instance, spiro[indene-2,7′-isoquinoline] derivatives can be selectively synthesized through a piperidine-promoted three-component reaction of N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones. researchgate.net Such strategies demonstrate the versatility of the indanone scaffold in complex molecular assembly.
Stereoselective and Chemoselective Hydrogenation of Benzylidene Moieties
The conversion of the 2-benzylidene-1-indanone precursor to the final dibenzyl product requires reduction of the exocyclic carbon-carbon double bond and the introduction of a second benzyl group. Hydrogenation is a key step in this process.
Catalytic Hydrogenation Methods for Olefin Reduction to Alkyl Groups
The reduction of the benzylidene C=C double bond to a C-C single bond is a critical transformation to convert 2-benzylidene-1-indanone into 2-benzyl-1-indanone. This is typically achieved through catalytic hydrogenation. A common and effective method is hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orgnih.gov This reaction chemoselectively reduces the olefinic bond without affecting the carbonyl group or the aromatic rings.
In one reported synthesis, 2-benzylidene-1-indanone was successfully converted to 2-benzyl-substituted 1-indanone using Pd/C, demonstrating the feasibility of this step. nih.gov The second benzyl group would then be introduced in a subsequent alkylation step, typically by treating the 2-benzyl-1-indanone with a base to form the enolate, followed by reaction with a benzyl halide.
Asymmetric hydrogenation using chiral catalysts can produce enantiomerically enriched products when the substitution pattern allows for chirality. For related substrates like (E)-3-arylidenechroman-4-ones, rhodium complexes with chiral phosphine (B1218219) ligands, such as (S,S)-f-spiroPhos, have been used to achieve excellent yields and high enantioselectivities (up to 98% ee). rsc.org Similar strategies could be applied to indanone systems where stereocontrol is desired.
| Substrate | Product | Catalyst/Reagent | Conditions | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 2-Benzylidene-1-indanone derivative | 2-Benzyl-1-indanone derivative | Pd/C | H₂ atmosphere | Effective conversion reported. | nih.gov |
| Ferulic acid | Saturated derivative (hydrocinnamic acid analog) | Pd/C | H₂ atmosphere | Precursor step for cyclization to an indanone. | nih.gov |
| (E)-3-Arylidenechroman-4-one | Chiral 3-benzylchroman-4-one | [Rh(COD)Cl]₂ / (S,S)-f-spiroPhos | H₂ (10 atm), MeOH, r.t. | High yields (93-99%), excellent enantioselectivity (up to 98% ee). | rsc.org |
| α-Benzylidene-β-benzyl-γ-butyrolactone | trans-α,β-Dibenzyl-γ-butyrolactone | NaBH₄-NiCl₂ | THF-MeOH | High yield (95%) and high stereoselectivity (94:6 trans:cis). | oup.com |
Control of Stereochemistry in Dibenzyl Systems
While the target molecule, this compound, is achiral at the C-2 position due to the presence of two identical substituents, the principles of stereocontrol are paramount when synthesizing related chiral analogs (e.g., 2-benzyl-3-benzyl-1-indanone or when the two benzyl groups are different).
Advanced Synthetic Strategies for Complex Dibenzyl Indanones
To improve efficiency and atom economy, modern organic synthesis often employs advanced strategies that combine multiple reaction steps into a single, seamless operation.
Tandem Reactions and Cascade Cyclizations
Tandem reactions (also known as domino or cascade reactions) are processes involving two or more consecutive reactions where the subsequent transformation occurs due to the functionality formed in the previous step, all without isolating intermediates or adding new reagents. wikipedia.orgrsc.org These strategies are highly efficient for building molecular complexity. rsc.org
A potential tandem approach to dibenzyl indanones could involve a ruthenium-catalyzed coupling and cyclization reaction. For instance, a tandem sequence starting with aromatic acids and α,β-unsaturated ketones has been developed to create substituted indanones. nih.gov A plausible mechanism involves an initial conjugate addition followed by an intramolecular cyclization. nih.gov Such a strategy could be adapted to construct the dibenzyl indanone framework in a highly convergent manner.
Cascade cyclizations are also powerful tools. For example, a tandem Knoevenagel condensation/cyclization has been developed to synthesize indene (B144670) derivatives. nih.gov By carefully selecting the reaction conditions, the process can be directed towards different products. Similarly, a tandem Michael addition/cyclization cascade has been used to prepare complex spiro-indanone derivatives, showcasing the potential to rapidly construct intricate scaffolds from simple indanone precursors. beilstein-journals.org These advanced methods represent the forefront of synthetic chemistry, offering powerful and elegant solutions for the construction of complex targets like substituted dibenzyl indanones.
Transition Metal-Catalyzed Transformations in Indanone Synthesis
Transition metal catalysis offers powerful and versatile methods for the construction of the indanone scaffold, including precursors to this compound. These methods often proceed through novel mechanisms such as C–H activation, hydroacylation, and carbonylative cyclization, providing access to a wide range of substituted indanones under various reaction conditions. nih.govcolab.ws
Palladium-catalyzed reactions are prominent in indanone synthesis. A ligand-free palladium-catalyzed three-component carbonylation reaction has been developed to construct indenones, which can be precursors to indanones. bohrium.com This method involves the reaction of substrates like o-bromophenyl iodide and diphenylacetylene (B1204595) under a carbon monoxide atmosphere, using PdCl₂ as the catalyst, to yield indenone products. bohrium.com Another palladium-catalyzed approach involves the annulation of primary benzamides with norbornene derivatives, which act as a switchable mediator. rsc.org This Catellani-type reaction proceeds via sequential ortho-C–H alkylation and ipso-C–N bond cleavage to form indanones in moderate to good yields. rsc.org Furthermore, a direct synthesis of the indanone skeleton has been achieved through the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, involving C-H activation of the aldehyde group under mild conditions. figshare.comacs.orgnih.gov
Rhodium catalysts have been effectively used in intramolecular hydroacylation reactions. For instance, Rh(I)-catalyzed intramolecular asymmetric hydroacylation of 2-vinylbenzaldehyde (B1595024) is a pioneering method for synthesizing chiral 3-substituted indanones. rsc.orgrsc.org More specifically, rhodium-catalyzed intramolecular hydroacylation of 1,2-disubstituted alkenes has been developed for the synthesis of 2-substituted indanones. researchgate.net Enantioselective synthesis of chiral 3-aryl-1-indanones has also been accomplished via a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, using MonoPhos as a chiral ligand. organic-chemistry.orgorganic-chemistry.org This method is notable for its high yields, excellent enantioselectivities, and the use of a cost-effective ligand. organic-chemistry.org Divergent synthesis of indenones and quinones can be achieved through rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes. rsc.org
Other transition metals like cobalt, nickel, and copper also play a significant role. Cobalt-chiral diphosphine catalytic systems are effective for the enantio- and diastereoselective intramolecular hydroacylation of 2-alkenylbenzaldehydes bearing trisubstituted alkenyl groups, yielding trans-2,3-disubstituted indanones. nih.govresearchgate.net Nickel-catalyzed intramolecular hydroacylation of o-allylbenzaldehyde derivatives in the presence of an N-heterocyclic carbene (NHC) ligand produces various 1-indanones in high yields. nih.gov A nickel-catalyzed reductive cyclization of enones provides a route to indanones with high enantiomeric induction, demonstrating its utility in synthesizing medically valuable compounds. organic-chemistry.org Copper(II) triflate has been used to catalyze the tandem Nazarov cyclization and electrophilic fluorination of α,β-unsaturated arylketones to produce fluorine-containing 1-indanone derivatives. nih.govbeilstein-journals.org
A regiocontrolled synthesis of either 2- or 3-substituted indanones can be achieved through the carboacylation of alkenes with ketones, where the selectivity is dictated by the choice of transition-metal catalyst. chinesechemsoc.org For instance, a nickel-based catalyst system favors the formation of 2,2-disubstituted indanones. chinesechemsoc.org
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| PdCl₂, Na₂CO₃, TBAB | Three-component Carbonylation | o-Bromophenyl iodide, Diphenylacetylene, CO | Indenones | Ligand-free conditions. | bohrium.com |
| Palladium Catalyst | C-H Annulation | o-Bromobenzaldehydes, Norbornenes | Indanones | Direct C-H activation of aldehyde group under mild conditions. | figshare.comacs.org |
| [Rh(cod)Cl]₂, MonoPhos | Asymmetric 1,4-Addition | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | High yields and enantioselectivities with a cost-effective ligand. | organic-chemistry.orgorganic-chemistry.org |
| Cobalt-Chiral Diphosphine | Intramolecular Hydroacylation | 2-Alkenylbenzaldehydes | trans-2,3-Disubstituted indanones | High enantio- and diastereoselectivity. | nih.gov |
| [Ni(cod)₂], NHC-ligand | Intramolecular Hydroacylation | o-Allylbenzaldehyde derivatives | 1-Indanones | High yields for various indanones. | nih.gov |
| Nickel Catalyst | Carboacylation | Alkenes, Ketones | 2,2-Disubstituted indanones | Regiocontrolled C-C bond formation. | chinesechemsoc.org |
| Cu(II) triflate, NFSI | Nazarov Cyclization/Fluorination | α,β-Unsaturated arylketones | Fluorine-containing 1-indanones | Stereoselective, catalytic tandem transformation. | nih.govbeilstein-journals.org |
Green Chemistry Approaches in Dibenzyl Indanone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indanones, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govmdpi.com These approaches include the use of non-conventional energy sources, environmentally benign catalysts and solvents, and atom-economical reactions.
One significant green strategy is the use of alternative energy sources like microwave (MW) irradiation and high-intensity ultrasound (US). nih.gov These techniques have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov Microwave heating, in particular, can dramatically shorten reaction times for the synthesis of 1-indanones compared to conventional heating methods. nih.govbeilstein-journals.org For instance, a microwave-assisted Nazarov cyclization of chalcones in the presence of trifluoroacetic acid was completed in 20 minutes, a significant reduction from the 4 hours required with conventional heating. nih.govbeilstein-journals.org
Metal-free catalysis represents a major advancement in green indanone synthesis. rsc.orgrsc.orgrsc.org A facile and environmentally benign method for synthesizing indanones involves the intramolecular hydroacylation of 2-vinylbenzaldehyde using L-proline as an organocatalyst. rsc.orgrsc.orgresearchgate.netrsc.org This approach avoids the use of expensive and potentially toxic transition-metal catalysts and provides good to excellent yields. rsc.orgrsc.org Similarly, β-cyclodextrin, a supramolecular catalyst, has been used for the synthesis of indeno[1,2-b]quinoxaline derivatives from 2-indanone (B58226) derivatives in water or even in a solid-state reaction at room temperature. mdpi.com The catalyst in this system can be recovered and reused without losing its activity. mdpi.com
Direct dehydrative cyclization of 3-arylpropionic acids is preferable to the alternative route via acid chlorides because it produces water as the only by-product, avoiding the generation of toxic and corrosive waste. nih.gov Metal triflates have been used as recyclable catalysts for microwave-assisted intramolecular Friedel-Crafts acylation in triflate-anion-containing ionic liquids, which aligns with green chemistry goals by allowing for catalyst recovery and reuse. beilstein-journals.org
| Methodology | Catalyst/Conditions | Solvent | Key Green Features | Reference |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Superacid catalyst | CH₂Cl₂ | Use of microwave (MW) and ultrasound (US) to reduce reaction times. | nih.gov |
| Nazarov Cyclization | Trifluoroacetic acid (TFA) | - | Microwave heating significantly shortens reaction time from hours to minutes. | nih.govbeilstein-journals.org |
| Intramolecular Hydroacylation | L-proline | - | Metal-free, environmentally benign organocatalyst. | rsc.orgrsc.orgrsc.org |
| Condensation Reaction | β-Cyclodextrin | Water / Solid-state | Supramolecular, reusable catalyst; reaction in water or solvent-free. | mdpi.com |
| Nazarov Cyclization | BF₃OEt₂ | 4-Methyltetrahydropyran (4-MeTHP) | Use of an eco-friendly solvent, simplified work-up. | preprints.orgpreprints.org |
| Intramolecular Friedel-Crafts Acylation | Metal triflate (e.g., Sc(OTf)₃) | Ionic Liquid | Microwave-assisted; recoverable and reusable catalyst. | beilstein-journals.org |
Chemical Reactivity and Transformation Pathways of 2,2 Dibenzyl 1 Indanone
Reactivity at the Ketone Carbonyl Group
The carbonyl group (C=O) at the C1 position is the primary site for nucleophilic attack in the indanone system. However, in 2,2-dibenzyl-1-indanone, this reactivity is significantly modulated by the two adjacent benzyl (B1604629) groups. These groups create a sterically congested environment, shielding the electrophilic carbonyl carbon from the approach of nucleophiles. nih.gov
Common carbonyl reactions are therefore expected to be substantially slower or require more forcing conditions than for unhindered ketones.
Reduction Reactions: The reduction of the ketone to the corresponding alcohol, 1-indanol, is a plausible transformation. However, the choice of reducing agent is critical. Small, unhindered hydride donors would be more effective in accessing the carbonyl carbon.
Nucleophilic Addition: Reactions with organometallic reagents, such as Grignard or organolithium reagents, are expected to be challenging. organic-chemistry.org The steric bulk of both the substrate and the nucleophile would likely lead to low reaction rates. nih.gov In many ketones, the presence of acidic α-protons can lead to deprotonation (enolization) as a competing side reaction. A key feature of this compound is the absence of α-protons, which precludes this enolization pathway. For certain sterically hindered ketones, Grignard reagents with β-hydrogens can also lead to reduction of the carbonyl group instead of addition. organic-chemistry.org
Table 1: Predicted Reactivity of the Carbonyl Group in this compound
| Reaction Type | Reagent Example | Expected Outcome | Influencing Factors |
|---|---|---|---|
| Reduction | Sodium Borohydride | Formation of 2,2-dibenzyl-1-indanol | Steric hindrance may slow the reaction rate compared to unhindered ketones. |
| Nucleophilic Addition | Phenylmagnesium Bromide | Reaction is likely to be very slow or unsuccessful. | Severe steric hindrance at the carbonyl carbon impedes nucleophilic attack. nih.govorganic-chemistry.org |
| Wittig Reaction | Phosphorus Ylide | Formation of an alkene is expected to be difficult. | The formation of the initial oxaphosphetane intermediate is sterically hindered. masterorganicchemistry.com |
Transformations Involving the Indanone Ring System
Ring expansion of 1-indanones provides a valuable route to seven-membered benzocycloheptenone skeletons. rsc.org These reactions often proceed via transition-metal-catalyzed insertion of units like ethylene (B1197577) or alkynes into the C1-C2 bond of the indanone. rsc.orgnih.gov While this is a known transformation for the general 1-indanone (B140024) scaffold, specific examples involving this compound are not documented in the literature. The significant steric hindrance at the C2 position, which is part of the bond to be cleaved and reformed, would likely pose a considerable challenge for this type of transformation. Research has shown that even a single substituent at the C2 position can be "too bulky to react" in some catalytic systems. nih.gov
Annulation, the formation of a new ring fused to the existing framework, is a documented pathway for this compound derivatives, particularly through acid-catalyzed intramolecular cyclodehydration. This reaction provides a powerful method for synthesizing complex, rigid polycyclic structures like triptindans.
A key study demonstrated that while unsubstituted this compound (where R=H, see table below) does not undergo cyclization, derivatives with activating groups on the benzyl rings can be effectively cyclized. core.ac.uk The acid-catalyzed reaction of a 2,2-bis(m-methoxybenzyl)-1-indanone derivative using polyphosphoric acid (PPA) leads to the formation of methoxy-substituted triptindan products in excellent yield. core.ac.uk This transformation involves an electrophilic aromatic substitution, where one of the electron-rich benzyl rings attacks a carbocation generated at the other benzyl group, leading to a new six-membered ring and forming the rigid, propeller-like triptindan core.
Table 2: Acid-Catalyzed Annulation of a this compound Derivative
| Reactant | Conditions | Product(s) | Yield | Reference |
|---|
Ring Expansion Reactions
Stereochemical Aspects of Reactions on the 2,2-Dibenzyl System
The C2 position of this compound is a prochiral center. Although the molecule itself is achiral, the two benzyl groups are diastereotopic. Any reaction that differentiates between these two groups, or any reaction at the carbonyl group that is influenced by their disposition, will have stereochemical consequences.
The aforementioned acid-catalyzed synthesis of triptindans from substituted this compound provides a clear example. The cyclization of 2,2-bis(3-methoxybenzyl)-1-indanone results in a 7:1 mixture of two stereoisomeric methoxytriptindan products. core.ac.uk This demonstrates that the annulation process exhibits a degree of stereoselectivity, favoring one geometric arrangement of the newly formed ring system over the other. The specific stereochemical outcome is dictated by the transition state energies of the cyclization pathways.
Furthermore, in any potential reaction at the C1 carbonyl, the two bulky benzyl groups would restrict the trajectory of an incoming nucleophile, leading to a preferred direction of attack and potentially high diastereoselectivity in the formation of the corresponding alcohol. nih.gov
Dimerization and Oligomerization Pathways of Indanone Derivatives
Dimerization is a common reaction for certain indanone derivatives, especially those that can form a stable intermediate. For instance, 2-benzylidene-1-indanone (B110557) is known to undergo dimerization under basic conditions. nih.gov This process typically involves a Michael addition reaction, which relies on the presence of an enolizable proton.
However, for this compound, such dimerization pathways are highly unlikely. The C2 position is quaternary and lacks any protons, making it impossible to form an enolate at this position under standard basic or acidic conditions. This structural feature effectively prevents the typical dimerization and oligomerization mechanisms seen in other indanones.
An alternative, albeit for a related system, is photochemical dimerization. The photolysis of 1,1-disubstituted indenes, which are structurally related to the enol form of an indanone, has been shown to produce dimeric cyclobutane (B1203170) structures. nih.gov While not a direct reaction of this compound itself, it suggests that photochemical methods could potentially induce dimerization through different, non-ionic mechanisms, although such reactivity has not been specifically reported for this compound.
Spectroscopic Characterization and Structural Elucidation of 2,2 Dibenzyl 1 Indanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2,2-Dibenzyl-1-indanone, the aromatic protons of the indanone and benzyl (B1604629) groups typically appear in the downfield region, generally between δ 6.8 and 7.9 ppm. The methylene (B1212753) protons of the two benzyl groups would be expected to show distinct signals due to their chemical environment.
For a related compound, 2-ethyl-1-indanone (B1366218), the methylene protons of the ethyl group appear as distinct signals, providing a precedent for analyzing substituted indanones. utah.edu In more complex scenarios, such as in certain dibenzalcyclopentanone derivatives, the chemical shifts of protons are influenced by the substituents and their positions. researchgate.net
Interactive Data Table: Representative ¹H NMR Data for Indanone Derivatives
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 2-ethyl-1-indanone | H2 | --- | --- |
| H4 | --- | --- | |
| H5 | --- | --- | |
| H6 | --- | --- | |
| H7 | --- | --- | |
| 2,2-Bis(ethoxycarbonyl)-1-indanone | Aromatic H | 6.8-7.9 | m |
| CH2 | 3.47 | s | |
| CH2CH3 | 3.98 | q | |
| CH2CH3 | 1.00 | t | |
| Note: Specific data for this compound is not available in the provided search results. The table presents data for related structures to illustrate expected patterns. Data for 2-ethyl-1-indanone was noted but specific shifts were not provided in the abstract. utah.edu |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, the carbonyl carbon (C=O) of the indanone ring is expected to have a characteristic chemical shift far downfield. utah.edu The aromatic carbons of both the indanone and benzyl moieties would resonate in the typical aromatic region (approximately δ 120-155 ppm). utah.edu The quaternary carbon at the 2-position, bonded to the two benzyl groups, would also have a distinct chemical shift.
In a similar compound, 2,2-bis(ethoxycarbonyl)-1-indanone, the carbonyl carbon appears at δ 172.88 ppm, and the aromatic carbons resonate between δ 128.50 and 143.41 ppm.
Interactive Data Table: Representative ¹³C NMR Data for Indanone Derivatives
| Compound | Carbon | Chemical Shift (ppm) |
| 2-ethyl-1-indanone | C1 (C=O) | --- |
| Aromatic Carbons | 120-155 | |
| 2,2-Bis(ethoxycarbonyl)-1-indanone | C=O | 172.88 |
| Aromatic Carbons | 128.50-143.41 | |
| C2 | 60.62 | |
| CH2 | 35.98 | |
| CH3 | 14.24 | |
| Note: Specific data for this compound is not available in the provided search results. The table presents data for related structures to illustrate expected patterns. Data for 2-ethyl-1-indanone was noted but specific shifts were not provided in the abstract. utah.edu |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. mnstate.eduyoutube.comemerypharma.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. mnstate.eduemerypharma.com For this compound, COSY would confirm the coupling between the aromatic protons on the indanone ring and on the benzyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹J C-H). youtube.comresearchgate.netprinceton.edu This would allow for the direct assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds (²J C-H, ³J C-H, ⁴J C-H). youtube.comresearchgate.netprinceton.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic methylene protons to the carbons of the indanone ring would confirm the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net In this compound, NOESY could reveal spatial relationships between the benzyl groups and the indanone core.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chim.lu The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation of indanone derivatives often follows characteristic pathways. nih.gov For this compound, likely fragmentation would involve the cleavage of the benzyl groups. The loss of a benzyl radical (C₇H₇) would result in a stable benzylic cation. The fragmentation patterns are influenced by the stability of the resulting cations and neutral radicals. orgchemboulder.com The analysis of these fragments provides strong evidence for the presence of the benzyl substituents at the 2-position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.czsavemyexams.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone in the five-membered indanone ring. libretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups of the benzyl substituents would appear just below 3000 cm⁻¹. vscht.czlibretexts.org The spectrum would also show characteristic absorptions for aromatic C=C stretching in the 1400-1600 cm⁻¹ region. vscht.cz
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1680-1720 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1400-1600 | Medium-Weak |
| Note: These are general expected ranges for the functional groups present in the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. msu.edu The UV-Vis spectrum of this compound would show absorption bands corresponding to the electronic transitions within the aromatic rings and the conjugated system of the indanone moiety.
The benzene (B151609) rings of the benzyl groups and the indanone core will exhibit characteristic π → π* transitions. The carbonyl group's n → π* transition might also be observable. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λ_max). For instance, increasing conjugation in polyenes shifts the absorption maximum to longer wavelengths. msu.edu In dibenzalacetone, a related compound with extensive conjugation, the electronic absorption peak is observed at 368 nm. researchgate.net
Computational and Theoretical Investigations of 2,2 Dibenzyl 1 Indanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular properties of 2,2-Dibenzyl-1-indanone. These theoretical approaches allow for a detailed understanding of its behavior at the atomic and molecular levels.
The calculated bond lengths, bond angles, and dihedral angles from DFT methods are in close agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical model. For instance, the C=O bond length of the ketone group is a key parameter that reflects the electronic environment, and DFT calculations provide a precise value for this bond.
While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative approaches for studying the electronic properties of this compound. These methods, which are based on first principles without empirical parameterization, can provide a different perspective on the electronic structure. Although computationally more demanding than DFT, ab initio calculations can be crucial for benchmarking and confirming the results obtained from other methods. These calculations also contribute to a comprehensive understanding of electron correlation effects within the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy of the HOMO (EHOMO) and the energy of the LUMO (ELUMO) for this compound have been calculated using DFT. The HOMO is primarily localized on the electron-rich aromatic rings and the oxygen atom of the carbonyl group, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the carbonyl group and the fused benzene (B151609) ring of the indanone system, suggesting these are the likely sites for nucleophilic attack.
The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the calculated energy gap suggests that it is a relatively stable molecule.
Table 1: Calculated FMO Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.89 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound is generated from DFT calculations and provides a color-coded representation of the electrostatic potential on the molecule's surface.
Different colors on the MEP map signify different electrostatic potential values. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, the most negative potential is located around the oxygen atom of the carbonyl group, confirming it as a primary site for electrophilic interaction. Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. The hydrogen atoms of the aromatic rings exhibit a positive potential. Green regions correspond to areas of neutral potential. The MEP analysis corroborates the findings from FMO analysis, providing a more intuitive picture of the molecule's reactivity.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity, Nucleophilicity Indices)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the reactivity of this compound. These descriptors include chemical hardness (η), softness (S), electrophilicity index (ω), and nucleophilicity index (ε).
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness as ω = μ2 / (2η), where μ = (EHOMO + ELUMO) / 2.
Nucleophilicity Index (ε) measures the molecule's ability to donate electrons.
These calculated descriptors for this compound provide a deeper understanding of its chemical behavior and its potential to participate in various types of chemical reactions.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | 2.18 eV |
| Chemical Softness (S) | 0.46 eV-1 |
| Electrophilicity Index (ω) | 4.23 eV |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are performed using DFT.
The calculated vibrational frequencies from DFT can be correlated with the experimental IR and Raman spectra. While there might be some discrepancies due to the calculations being performed on a single molecule in the gas phase and the neglect of anharmonicity, scaling factors are often applied to improve the agreement with experimental results. The theoretical spectra aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the ketone group is a prominent feature in both the calculated and experimental IR spectra.
Similarly, theoretical NMR chemical shifts (1H and 13C) can be calculated and compared with experimental data. This comparison helps in the structural elucidation and assignment of signals in the experimental NMR spectra. The good correlation typically observed between the theoretical and experimental spectroscopic data further validates the accuracy of the computational model used for this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mechanistic Studies of this compound Reactions through Computational Modeling
Computational modeling has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the case of this compound, while specific computational studies exclusively targeting this molecule are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational investigations of analogous ketones, particularly concerning their photochemical behavior. The primary photochemical process anticipated for this compound is the Norrish Type I reaction, a characteristic photochemical cleavage of aldehydes and ketones. wikipedia.org
The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent α-carbon atom upon photoexcitation. wikipedia.org This process leads to the formation of two radical intermediates. For this compound, the excitation of the carbonyl group to a singlet excited state, followed by intersystem crossing to a triplet state, would precede the α-cleavage. wikipedia.org The subsequent cleavage of the C1-C2 bond is expected to be a key step.
Computational studies on simpler ketones, such as acetone, have provided a foundational understanding of the dynamics on the excited state potential energy surfaces that govern these reactions. Theoretical models, including state-correlation diagrams and ab initio calculations, suggest that the molecule relaxes on the excited state surface to a geometry that facilitates the α-cleavage.
For this compound, the Norrish Type I cleavage would result in the formation of a diradical intermediate. The stability and subsequent reaction pathways of this diradical are of significant mechanistic interest. The plausible steps following the initial photochemical cleavage are outlined below:
α-Cleavage: Upon absorption of light, the C1-C2 bond of this compound breaks, forming a diradical species.
Decarbonylation: The resulting acyl radical fragment can lose a molecule of carbon monoxide (CO) to form a new carbon-centered radical. This is a common subsequent step in Norrish Type I reactions. wikipedia.org The photodecarbonylation of the analogous dibenzyl ketone has been a subject of photochemical studies.
Radical Recombination and Rearrangement: The radical intermediates can undergo several subsequent reactions, including recombination to form new cyclic or acyclic products.
While specific calculated energy barriers and intermediate geometries for this compound are not available, data from computational studies on related ketones can provide an illustrative example of the kind of information that can be obtained. The following tables present hypothetical data based on typical values observed in computational studies of photochemical reactions of ketones to illustrate the insights that could be gained from such an investigation.
Table 1: Calculated Relative Energies of Key Intermediates and Transition States in a Hypothetical Norrish Type I Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| S₀ | Ground State this compound | 0.0 |
| T₁ | Triplet Excited State | 70-80 |
| TS₁ | Transition State for α-Cleavage | 85-95 |
| INT₁ | Diradical Intermediate | 60-70 |
| TS₂ | Transition State for Decarbonylation | 75-85 |
| INT₂ | Decarbonylated Diradical + CO | 40-50 |
| P | Final Recombination Product(s) | < 0 |
Note: These values are illustrative and based on general knowledge of ketone photochemistry. Specific computational studies on this compound are required for accurate data.
Table 2: Key Geometric Parameters of Hypothetical Intermediates from Computational Modeling
| Intermediate | Key Bond | Bond Length (Å) | Dihedral Angle (°) |
| T₁ | C=O | 1.25-1.30 | - |
| INT₁ | C1-C2 | > 2.5 | Variable |
| INT₂ | C2-benzyl | 1.50-1.55 | Variable |
Note: These geometric parameters are hypothetical and serve to illustrate the structural changes that would be analyzed in a computational study.
The mechanistic pathways of such photochemical reactions are often complex, with multiple competing routes. Computational modeling provides a powerful approach to map the potential energy surfaces, identify the lowest energy pathways, and understand the factors controlling product distribution. Further dedicated computational investigations on this compound would be invaluable in providing a detailed and quantitative understanding of its reaction mechanisms.
Derivatives and Analogues of 2,2 Dibenzyl 1 Indanone
Exploration of Substituted Dibenzyl Moieties
A key area of exploration involves the introduction of substituents onto the phenyl rings of the two benzyl (B1604629) groups at the 2-position. These modifications are often implemented to influence the electronic properties of the molecule, which can be critical for subsequent chemical transformations.
One significant example is the synthesis of 2,2-bis(m-methoxybenzyl)-1-indanone. In this derivative, a methoxy (B1213986) group is positioned at the meta-position of each benzyl ring. The presence of this electron-donating group has been shown to be crucial for facilitating specific intramolecular cyclization reactions that are not achievable with the unsubstituted parent compound. Research has demonstrated that the cyclodehydration of 2,2-dibenzyl-1-indanone itself does not proceed under various conditions, including treatment with polyphosphoric acid (PPA). However, the introduction of at least one meta-methoxy substituent enables this transformation, highlighting the profound electronic influence of substituents on the benzyl groups. core.ac.uk
The synthesis of these substituted derivatives typically follows established protocols for the alkylation of 1-indanone (B140024).
Table 1: Examples of this compound Derivatives with Substituted Moieties
| Compound Name | Substituent on Benzyl Ring | Purpose/Reaction |
|---|---|---|
| 2,2-Bis(m-methoxybenzyl)-1-indanone | m-methoxy | To enable acid-catalyzed cyclodehydration. core.ac.uk |
Modifications to the Indanone Ring System
Alterations to the indanone core of this compound provide another route to new analogues. These modifications can include the introduction of substituents onto the aromatic six-membered ring or changes to the five-membered cyclopentanone (B42830) ring.
Research has been conducted on the monobromination of 2-benzyl-1-indanone derivatives, which indicates that the indanone ring system is susceptible to electrophilic substitution. acs.org While this study focused on the mono-benzyl analogue, the principles of competing alicyclic (at the 2-position) and aromatic (on the benzene (B151609) ring of the indanone) bromination are relevant.
Furthermore, a closely related analogue, 2,2-dibenzyl-1,3-indandione, demonstrates a key modification where the methylene (B1212753) group at the 3-position of the indanone ring is replaced by a carbonyl group. This change significantly alters the chemical reactivity of the molecule, transforming it into a versatile precursor for the synthesis of complex polycyclic ketones. core.ac.uk The synthesis of 2,2-dibenzyl-1,3-indandiones is a critical step in accessing certain polycyclic systems that are not directly available from this compound. core.ac.uk
While extensive research has been published on the synthesis and modification of various 1-indanone derivatives for applications in medicinal chemistry and materials science, nih.govnih.govbeilstein-journals.orgnih.gov specific examples detailing a wide range of modifications on the this compound core itself are less common in the literature. Much of the synthetic focus has been on using the dibenzyl indanone scaffold as a precursor for more complex structures.
Synthesis and Characterization of Polycyclic Systems Incorporating the Dibenzyl Indanone Motif
A significant application of this compound derivatives is their use as precursors for the synthesis of intricate polycyclic molecules, particularly those with a triptindan or propellane framework. These reactions leverage the proximity of the benzyl rings to the indanone core to construct new ring systems through intramolecular cyclization.
The acid-catalyzed cyclodehydration of 2,2-bis(m-methoxybenzyl)-1-indanone using polyphosphoric acid (PPA) is a prime example. This reaction yields a mixture of methoxy-substituted triptindans, which are complex, rigid, C3-symmetric, benzoannelated centropolyquinane structures. The reaction proceeds in excellent yield (97%) and demonstrates that the electronic activation provided by the methoxy groups is essential for the cyclization to occur. core.ac.uk
A related and highly efficient pathway to polycyclic systems involves the use of 2,2-dibenzyl-1,3-indandione analogues. The cyclodehydration of 2,2-bis(m-methoxybenzyl)-1,3-indandione in PPA at 120 °C affords 9-triptindanone, a propellane-type ketone, in a high isolated yield of 91%. core.ac.uk This ketone is a valuable intermediate that can be further transformed. For instance, subsequent hydrogenolysis of 9-triptindanone provides the parent hydrocarbon, triptindan. This multi-step synthesis starting from 1,3-indandione (B147059) represents an efficient route to these unique polycyclic frameworks. core.ac.uk
Table 2: Polycyclic Systems Derived from Dibenzyl Indanone Precursors
| Precursor | Reaction Conditions | Polycyclic Product | Yield |
|---|---|---|---|
| 2,2-Bis(m-methoxybenzyl)-1-indanone | Polyphosphoric Acid (PPA) | Methoxytriptindans (mixture of isomers) | 97% |
These synthetic strategies showcase the utility of the this compound motif as a foundational element for constructing architecturally complex and sterically crowded polycyclic molecules. core.ac.uk
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
